molecular formula C15H10BrF3N6O B1680096 1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 343630-41-1

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No. B1680096
M. Wt: 427.18 g/mol
InChI Key: JXPULDIATMTIIN-UHFFFAOYSA-N
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Description

The compound “1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the empirical formula C15H10BrF3N6O . It contains a tetrazole ring, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms .


Physical And Chemical Properties Analysis

The compound “1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea” has a molecular weight of 511.24 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

Research on derivatives similar to "1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea" has led to the development of novel synthetic routes and the exploration of their chemical properties. For instance, novel routes have been developed for the synthesis of tetrazole carbamate and urea derivatives, highlighting their potential in creating antihypertensive agents (Vellalacheruvu et al., 2017). Furthermore, the study of 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation presents a convenient method for their synthesis, offering insights into their structural and chemical behaviors (Li and Chen, 2008).

Biological and Medicinal Applications

Compounds structurally related to "1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea" have been studied for their potential in treating various diseases. A notable area of application is in anticancer research, where derivatives have been evaluated for their antiproliferative activity against cancer cell lines, demonstrating the significance of the urea moiety in medicinal chemistry (Feng et al., 2020). Additionally, the exploration of urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents has provided valuable insights into their biological activities and potential as anticancer agents (Perković et al., 2016).

Material Science and Other Applications

Beyond biological and medicinal applications, research on urea derivatives has extended into materials science, demonstrating their versatility. For example, the study of urea-fluoride interaction has revealed the potential of urea compounds in developing new materials with specific properties, such as hydrogen bonding capabilities (Boiocchi et al., 2004).

properties

IUPAC Name

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPULDIATMTIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

CAS RN

343630-41-1
Record name NS-3623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-3623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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